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molecular formula C8H5F2NO B8737563 Benzeneacetonitrile, 3,5-difluoro-a-hydroxy- CAS No. 132741-32-3

Benzeneacetonitrile, 3,5-difluoro-a-hydroxy-

Cat. No. B8737563
M. Wt: 169.13 g/mol
InChI Key: JDPJXNHYKGCGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05131947

Procedure details

Under stirring, 21 ml of a saturated aqueous solution of sodium bisulfite were added little by little to the mixture of 10.0 g of 3,5-difluorobenzaldehyde, 3.6 g of sodium cyanide and 15 ml of water. Upon the gradual addition, ice pieces were added at the same time to maintain the reaction temperature at 20°-30° C. The reaction mixture was stirred for 10 hours and then extracted with benzene. The resulting organic layer was washed with water, dried over anhydrous sodium sulfate and then concentrated under reduced pressure, whereby 10.2 g of crude 3,5-difluoromandelonitrile were obtained.
[Compound]
Name
saturated aqueous solution
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:15])[CH:14]=1)[CH:10]=[O:11].[C-:16]#[N:17].[Na+]>O>[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([F:15])[CH:14]=1)[CH:10]([OH:11])[C:16]#[N:17] |f:0.1,3.4|

Inputs

Step One
Name
saturated aqueous solution
Quantity
21 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1)F
Name
Quantity
3.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the gradual addition, ice pieces
ADDITION
Type
ADDITION
Details
were added at the same time
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at 20°-30° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(C#N)O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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